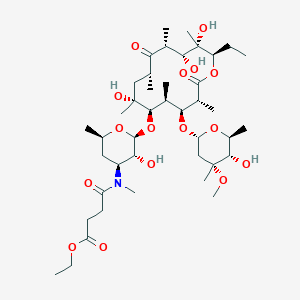
N-Demethyl-N-(ethylsuccinyl) erythromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Demethyl-N-(ethylsuccinyl) erythromycin is a chemically modified derivative of erythromycin, a macrolide antibiotic. This compound is designed to explore the effects of structural changes on the biochemical properties of erythromycin . It is primarily used in research to understand how modifications to the erythromycin structure can influence its activity and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl-N-(ethylsuccinyl) erythromycin involves the modification of erythromycin through a series of chemical reactionsThe reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
N-Demethyl-N-(ethylsuccinyl) erythromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
N-Demethyl-N-(ethylsuccinyl) erythromycin has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of structural modifications on the chemical properties of erythromycin.
Biology: Employed in research to understand the interactions of modified erythromycin with biological systems.
Medicine: Investigated for its potential therapeutic applications and its ability to overcome resistance mechanisms in bacteria.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
作用機序
The mechanism of action of N-Demethyl-N-(ethylsuccinyl) erythromycin involves its interaction with bacterial ribosomes, similar to erythromycin. It inhibits bacterial protein synthesis by binding to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the bacteria from synthesizing essential proteins, leading to their death.
類似化合物との比較
Similar Compounds
Similar compounds to N-Demethyl-N-(ethylsuccinyl) erythromycin include:
- Erythromycin
- Clarithromycin
- Azithromycin
Uniqueness
This compound is unique due to its specific structural modifications, which can influence its biochemical properties and potentially enhance its efficacy against certain bacterial strains. These modifications can also help in overcoming resistance mechanisms that limit the effectiveness of other macrolide antibiotics .
特性
分子式 |
C42H73NO16 |
|---|---|
分子量 |
848.0 g/mol |
IUPAC名 |
ethyl 4-[[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylamino]-4-oxobutanoate |
InChI |
InChI=1S/C42H73NO16/c1-14-28-42(11,52)35(48)23(5)32(46)21(3)19-40(9,51)37(59-39-33(47)27(18-22(4)55-39)43(12)29(44)16-17-30(45)54-15-2)24(6)34(25(7)38(50)57-28)58-31-20-41(10,53-13)36(49)26(8)56-31/h21-28,31,33-37,39,47-49,51-52H,14-20H2,1-13H3/t21-,22-,23+,24+,25-,26+,27+,28-,31+,33-,34+,35-,36+,37-,39+,40-,41-,42-/m1/s1 |
InChIキー |
KQRJURQIAYAVCO-NSTIDYSTSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)CCC(=O)OCC)O)(C)O)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)CCC(=O)OCC)O)(C)O)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


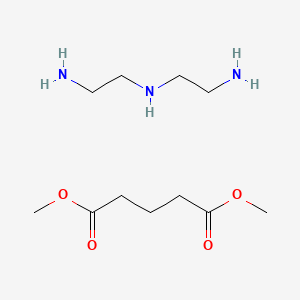

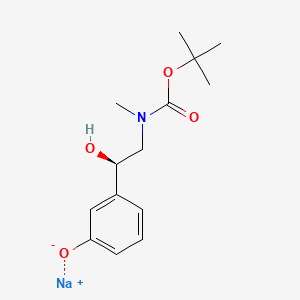
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
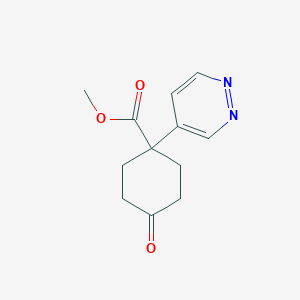
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
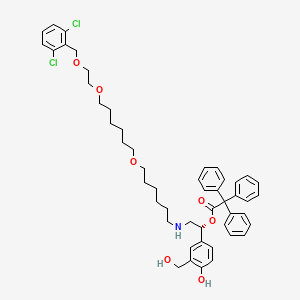
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
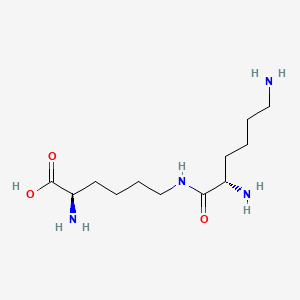
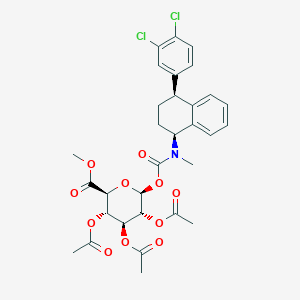
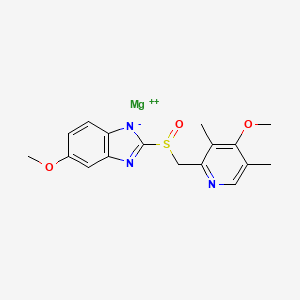
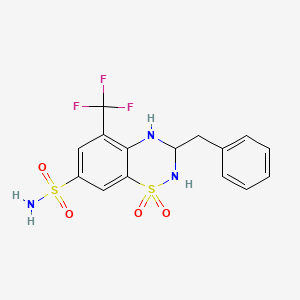

![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
